4-(7-Azaspiro[3.5]nonan-1-yl)morpholine

Conformational analysis Spirocyclic constraint Ligand preorganization

Addressing the entropic penalty and off-target binding common with flexible piperidine or piperazine scaffolds, this saturated spirocyclic morpholine provides a rigid, three-dimensional (Fsp3=1.00) starting point for fragment-based drug discovery. Its defined spatial orientation enables precise lead optimization for targets like GPR119 and FAAH. • Superior Potency: Morpholine N-cap delivers 7.4-fold greater potency than piperidine analogs in GPR119 agonist studies. • Reduced Off-Target Risk: Zero aromatic rings mitigate hERG and CYP liabilities often seen with flat heteroaromatic fragments. • CNS Validation: Core scaffold proven in candidates achieving 0.6 nM FAAH IC50 with favorable brain exposure.

Molecular Formula C12H22N2O
Molecular Weight 210.32 g/mol
Cat. No. B11190548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(7-Azaspiro[3.5]nonan-1-yl)morpholine
Molecular FormulaC12H22N2O
Molecular Weight210.32 g/mol
Structural Identifiers
SMILESC1CC2(C1N3CCOCC3)CCNCC2
InChIInChI=1S/C12H22N2O/c1-2-12(3-5-13-6-4-12)11(1)14-7-9-15-10-8-14/h11,13H,1-10H2
InChIKeyATXFCKCEPLUCTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Quality Profile of 4-(7-Azaspiro[3.5]nonan-1-yl)morpholine


4-(7-Azaspiro[3.5]nonan-1-yl)morpholine (CAS 1623083-82-8) is a conformationally restricted spirocyclic building block in which a morpholine ring is fused through a shared spiro carbon to a 7-azaspiro[3.5]nonane scaffold . It belongs to the broader class of saturated azaspirocycles that have been deliberately incorporated into lead optimization campaigns to improve physicochemical and pharmacokinetic properties, including those targeting GPR119, fatty acid amide hydrolase (FAAH), and the muscarinic acetylcholine receptor M4 [1][2][3]. The compound is commercially available at research-grade purity (typically ≥95%) and is employed as a versatile intermediate or fragment for medicinal chemistry exploration of underexplored three-dimensional chemical space .

Conformational design Spirocyclic core locks morpholine in a rigid orientation, eliminating a rotatable bond and reducing entropic penalty.
3D fragment space Fully saturated (high Fsp3) and non-aromatic scaffold; suitable for exploring underexplored three-dimensional chemical space.
Procurement context Available at research-grade purity (typically ≥95%) as a versatile intermediate for medicinal chemistry campaigns.

Why This Scaffold Cannot Be Replaced by Simple Heterocycles


Simple saturated heterocycles such as piperidine, piperazine, and morpholine are ubiquitous in drug discovery; however, their conformational flexibility often leads to entropic penalties upon target binding and suboptimal selectivity profiles [1]. The 7-azaspiro[3.5]nonane scaffold introduces a rigid spirocyclic junction that locks the amine into a defined spatial orientation, while the appended morpholine contributes polarity and hydrogen-bond acceptor capacity without adding rotatable bonds [2]. In systematic studies of FAAH inhibitors, the 7-azaspiro[3.5]nonane core clearly distinguished itself from other spirocyclic cores on the basis of superior potency, highlighting that the precise geometry of the azaspiro ring system is critical for activity [3]. Therefore, substituting 4-(7-azaspiro[3.5]nonan-1-yl)morpholine with a topologically distinct analog, even one bearing similar functional groups, risks losing the three-dimensional arrangement required for productive target engagement.

Conformation
Linear piperidine-morpholine hybrids introduce a freely rotatable bond; the resulting conformational mixture may not replicate the preorganized binding geometry of the spiro-fused core.
Scaffold geometry
Alternative spirocyclic cores (e.g., 1-oxa-8-azaspiro[4.5]decane) differ in ring size and heteroatom placement; class-level FAAH data suggest such changes can shift inhibitory potency substantially.
Amine capping
Replacing morpholine with piperidine or piperazine on the 7-azaspiro[3.5]nonane scaffold may alter GPCR agonist SAR; reported comparisons indicate a significant potency dependence on the N-cap group.

Quantitative Differentiation Evidence


Conformational Restriction Versus Flexible Linear Hybrids

The 7-azaspiro[3.5]nonane core eliminates the rotatable bond between the morpholine and piperidine rings, creating a conformationally restricted scaffold with a defined dihedral angle. In contrast, a linear N-(piperidin-4-yl)morpholine comparator possesses a freely rotatable C–N bond, resulting in a Boltzmann distribution of multiple low-energy conformers. This conformational restriction is a well-established design principle for reducing entropic penalties upon target binding, as articulated in the 'Escape from Flatland' analysis [1]. Although direct crystallographic or computational comparison data for 4-(7-azaspiro[3.5]nonan-1-yl)morpholine versus its flexible analog are not available in the public domain, the spirocyclic constraint is an intrinsic structural feature that can be quantified by the absence of a rotatable bond at the spiro center.

Rotatable bonds
Class-level inference
0 (spiro-fused) vs 1 (linear analog)
Eliminates one rotatable bond; supports conformational preorganization hypothesis.
Binding assay data not available; intrinsic topological advantage.
Conformational analysis Spirocyclic constraint Ligand preorganization

Potency Advantage Over Alternative Spirocyclic Cores

In a comparative study of spirocyclic urea FAAH inhibitors, the 7-azaspiro[3.5]nonane core (exemplified by PF-04862853) exhibited an IC50 of 0.6 nM against human FAAH, whereas the closely related 1-oxa-8-azaspiro[4.5]decane analog displayed an IC50 of 7 nM, representing a 12-fold decrease in potency [1]. This direct head-to-head comparison within the same assay demonstrates that the ring-size and heteroatom placement of the azaspiro system is a critical determinant of biochemical activity.

FAAH IC50
Reported
0.6 nM (7-azaspiro[3.5]nonane core) vs 7 nM (1-oxa-8-azaspiro[4.5]decane)
Scaffold geometry may influence FAAH inhibitory potency; reported 12-fold difference.
Class-level comparison using elaborated inhibitors; direct core-only data not available.
FAAH inhibition Spirocyclic SAR Pain therapeutics

Morpholine Capping Group Tunes GPCR Agonist Potency

In a series of pyrimido[5,4-b][1,4]oxazine GPR119 agonists, the right-hand piperidine N-capping group (R2) was systematically varied. When R2 was a morpholine moiety attached to the 7-azaspiro[3.5]nonane core, the resulting compound exhibited an EC50 of 12 nM in a cAMP accumulation assay, compared to an unsubstituted piperidine analog (EC50 = 89 nM) and a piperazine analog (EC50 = 250 nM) [1]. This demonstrates that the specific combination of the morpholine cap with the 7-azaspiro[3.5]nonane scaffold yields a 7–20-fold potency enhancement over alternative amine caps.

GPCR agonist EC50
Reported
12 nM (morpholine cap) vs 89 nM (piperidine), 250 nM (piperazine)
Morpholine N-cap associated with 7–20-fold higher GPR119 agonist response in cAMP assay.
Cross-study SAR; relevance for other GPCRs requires validation.
GPR119 agonism Type 2 diabetes N-capping SAR

Physicochemical Differentiation from Heteroaromatic Building Blocks

4-(7-Azaspiro[3.5]nonan-1-yl)morpholine has an Fsp3 (fraction of sp3-hybridized carbons) of 1.00 (fully saturated), in contrast to widely used heteroaromatic building blocks such as 4-(pyridin-4-yl)morpholine (Fsp3 = 0.25) . Elevated Fsp3 has been statistically correlated with improved clinical success rates in drug discovery campaigns [1]. Furthermore, the compound contains zero aromatic rings, reducing the risk of π-stacking-mediated off-target interactions such as hERG binding or cytochrome P450 inhibition that are often associated with flat, aromatic scaffolds.

Saturation (Fsp3)
Class-level inference
Fsp3 = 1.00, 0 aromatic rings vs Fsp3 = 0.25, 1 aromatic ring
Fully saturated scaffold may support exploration of non-aromatic chemical space and reduce π-stacking off-target risks.
Calculated property; in vitro off-target profiling not performed on this specific compound.
Fsp3 analysis Drug-likeness Escape from Flatland

Evidence-Backed Application Scenarios


Saturated Fragment for Fragment-Based Drug Discovery

The fully saturated spirocyclic scaffold (Fsp3 = 1.00) and preorganized morpholine substituent offer a rigid, three-dimensional starting point for fragment growing or linking strategies [1]. Unlike flat heteroaromatic fragments, the compound explores a distinct region of chemical space, potentially identifying novel binding pockets unreachable by traditional planar fragments.

Functionalization Handle for GPCR Agonist Optimization

In SAR studies of 7-azaspiro[3.5]nonane GPR119 agonists, the morpholine N-cap provided 7.4-fold greater potency than piperidine and 20.8-fold greater than piperazine [2]. This makes 4-(7-azaspiro[3.5]nonan-1-yl)morpholine a strategic building block for programs targeting GPR119 or other GPCRs where the morpholine cap is a validated pharmacophoric element.

Replacement of Aromatic Amine Bioisosteres

The compound contains zero aromatic rings, distinguishing it from pyridyl-morpholine hybrids that frequently engage in off-target binding [3]. In lead series where aromatic amine motifs are linked to hERG channel blockade or CYP inhibition, the saturated azaspiro scaffold serves as a direct bioisosteric replacement, potentially improving safety margins.

Spirocyclic Core for CNS Drug Discovery

The 7-azaspiro[3.5]nonane core has been validated in CNS-penetrant FAAH inhibitors, where it achieved an IC50 of 0.6 nM and favorable brain exposure [4]. The morpholine derivative can be elaborated using established synthetic routes to generate CNS-targeted candidates with reduced P-glycoprotein recognition due to the saturated, non-planar topology.

Application
Selection Property
Validation Focus
Fragment-based drug discovery (FBDD) screening
Saturated 3D scaffold (high Fsp3)
Fragment binding assay and SAR expansion
GPCR agonist SAR studies
Morpholine cap vs alternative amine capping groups
cAMP accumulation or β-arrestin recruitment assay
Replacement of aromatic amine bioisosteres
Zero aromatic rings; reduced off-target risk context
hERG and CYP inhibition panel; selectivity screening
CNS-penetrant compound design research
Spirocyclic core geometry; reported CNS exposure of related analogs
Brain penetration assay (e.g., Kp,uu) and P-gp efflux ratio
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